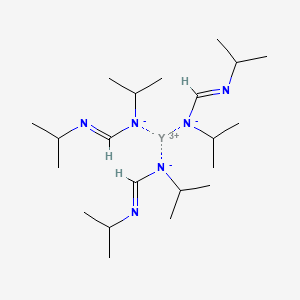

Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis process for “Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, 95%” is not available, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . This reaction affords pyrazoles in good to excellent yields (70–95%) at room temperature .Applications De Recherche Scientifique

Synthesis of Cyanoacetamides

This compound serves as an effective cyanoacetylating agent, particularly useful in synthesizing cyanoacetamides from heterocyclic amines. It’s especially valuable when other acylating agents lead to side reactions or when the nucleophilicity of the amine is reduced .

Preparation of Benzimidazoles

Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate: is instrumental in the synthesis of 2-(cyanomethyl)benzimidazoles. These are crucial intermediates for further heterocyclic synthesis, expanding the toolkit for creating novel compounds .

Organic Synthesis

The compound has established itself as a versatile reagent in organic synthesis. Its ability to act as a cyanoacetylating agent has opened up new pathways for creating diverse organic molecules .

Pharmaceutical Industry Applications

In the pharmaceutical industry, this compound is utilized for its reactivity in forming various intermediates that are essential for drug development and synthesis .

Oxidation Reactions

While not directly related to Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate , its close relative, 3,5-Dimethyl-1H-pyrazole , is used with Chromium(VI) oxide for the oxidation of primary and secondary alcohols to carbonyl compounds. This suggests potential applications of Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate in similar oxidation processes .

Synthesis of Cross-Conjugated Monomeric Betaines

3,5-Dimethyl-1H-pyrazole: reacts with malonic esters to produce cross-conjugated monomeric betaines. By extension, Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate could be explored for similar reactions, contributing to the field of betaine chemistry .

Preparation of Pyrazolato Ligated Complexes

The compound’s structural analog, 3,5-Dimethyl-1H-pyrazole , is commonly used to prepare pyrazolato ligated complexes. This indicates a potential for Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate to be used in the synthesis of metal complexes with pyrazole-based ligands .

Cyanoacetylation of Amines

The compound is the reagent of choice for cyanoacetylation of amines, particularly when dealing with substrates that have reduced nucleophilicity or when the use of more potent acylating agents is not desirable due to side reactions .

Safety and Hazards

The safety data sheet for a related compound, 3,5-Dimethyl-1H-pyrazole-1-acetic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

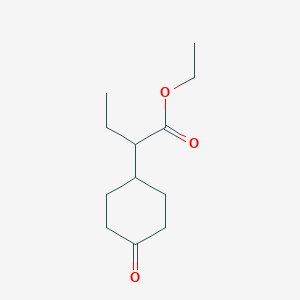

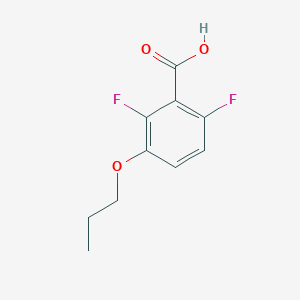

IUPAC Name |

cyanomethyl 3,5-dimethylpyrazole-1-carbodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S2/c1-6-5-7(2)11(10-6)8(12)13-4-3-9/h5H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTFYPHYESIDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=S)SCC#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)